Cas no 2172475-29-3 (1-(2-Aminopropan-2-yl)-3-methylcyclohexan-1-ol)

1-(2-Aminopropan-2-yl)-3-methylcyclohexan-1-ol 化学的及び物理的性質
名前と識別子
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- 2172475-29-3
- EN300-1643763
- 1-(2-aminopropan-2-yl)-3-methylcyclohexan-1-ol
- 1-(2-Aminopropan-2-yl)-3-methylcyclohexan-1-ol
-
- インチ: 1S/C10H21NO/c1-8-5-4-6-10(12,7-8)9(2,3)11/h8,12H,4-7,11H2,1-3H3
- InChIKey: AIVVGIRNBHECEX-UHFFFAOYSA-N
- ほほえんだ: OC1(CCCC(C)C1)C(C)(C)N
計算された属性
- せいみつぶんしりょう: 171.162314293g/mol
- どういたいしつりょう: 171.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
1-(2-Aminopropan-2-yl)-3-methylcyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1643763-1.0g |
1-(2-aminopropan-2-yl)-3-methylcyclohexan-1-ol |
2172475-29-3 | 1g |
$1500.0 | 2023-06-04 | ||
Enamine | EN300-1643763-0.1g |
1-(2-aminopropan-2-yl)-3-methylcyclohexan-1-ol |
2172475-29-3 | 0.1g |
$1320.0 | 2023-06-04 | ||
Enamine | EN300-1643763-10.0g |
1-(2-aminopropan-2-yl)-3-methylcyclohexan-1-ol |
2172475-29-3 | 10g |
$6450.0 | 2023-06-04 | ||
Enamine | EN300-1643763-5.0g |
1-(2-aminopropan-2-yl)-3-methylcyclohexan-1-ol |
2172475-29-3 | 5g |
$4349.0 | 2023-06-04 | ||
Enamine | EN300-1643763-0.25g |
1-(2-aminopropan-2-yl)-3-methylcyclohexan-1-ol |
2172475-29-3 | 0.25g |
$1381.0 | 2023-06-04 | ||
Enamine | EN300-1643763-0.05g |
1-(2-aminopropan-2-yl)-3-methylcyclohexan-1-ol |
2172475-29-3 | 0.05g |
$1261.0 | 2023-06-04 | ||
Enamine | EN300-1643763-2.5g |
1-(2-aminopropan-2-yl)-3-methylcyclohexan-1-ol |
2172475-29-3 | 2.5g |
$2940.0 | 2023-06-04 | ||
Enamine | EN300-1643763-0.5g |
1-(2-aminopropan-2-yl)-3-methylcyclohexan-1-ol |
2172475-29-3 | 0.5g |
$1440.0 | 2023-06-04 |
1-(2-Aminopropan-2-yl)-3-methylcyclohexan-1-ol 関連文献
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
1-(2-Aminopropan-2-yl)-3-methylcyclohexan-1-olに関する追加情報
1-(2-Aminopropan-2-yl)-3-methylcyclohexan-1-ol: A Comprehensive Overview
1-(2-Aminopropan-2-yl)-3-methylcyclohexan-1-ol, also known by its CAS number 2172475-29-3, is a versatile organic compound with significant applications in various fields. This compound is a derivative of cyclohexanol, featuring a unique substitution pattern that imparts distinct chemical properties. The presence of the aminopropanol group and the methyl substituent on the cyclohexane ring contributes to its reactivity and functionality, making it an interesting subject for both academic and industrial research.
The structure of 1-(2-Aminopropan-2-yl)-3-methylcyclohexan-1-ol consists of a cyclohexane ring with hydroxyl (-OH) and amino (-NH) groups attached. The hydroxyl group is located at position 1, while the amino group is attached to a propanol side chain at position 2. Additionally, a methyl group is present at position 3 of the cyclohexane ring. This configuration provides the molecule with a balance of polar and non-polar characteristics, which is advantageous in various chemical reactions and applications.
Recent studies have highlighted the potential of 1-(2-Aminopropan-2-yl)-3-methylcyclohexan-1-ol in drug discovery and development. Its unique structure allows for interactions with biological systems, making it a promising candidate for therapeutic agents. Researchers have explored its ability to act as a chiral building block in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds required in pharmaceuticals.
In addition to its role in drug development, this compound has shown promise in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalytic processes. Recent findings suggest that it can enhance the efficiency of certain industrial catalysts, particularly those used in oxidation and reduction reactions.
The synthesis of 1-(2-Aminopropan-2-yl)-3-methylcyclohexan-1-ol involves multi-step organic reactions, often utilizing transition metal catalysts to achieve high yields and selectivity. Researchers have optimized these processes by employing green chemistry principles, reducing the environmental impact of production while maintaining high-quality standards.
The physical properties of this compound, including its melting point, boiling point, and solubility, have been extensively characterized. These properties are critical for determining its suitability in various applications. For instance, its moderate solubility in both polar and non-polar solvents makes it versatile for use in different chemical systems.
In conclusion, 1-(2-Aminopropan-2-yl)-3-methylcyclohexan-1-ol, CAS number 2172475-29-3, is a multifaceted compound with wide-ranging applications across diverse industries. Its unique structure and functional groups make it an invaluable tool in research and development, particularly in drug discovery and materials science. As ongoing studies continue to uncover new potentials for this compound, its role in advancing scientific innovation remains significant.
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